4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol
Description
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(1-aminopropyl)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C13H21NO/c1-5-12(14)11-7-10(8(2)3)13(15)6-9(11)4/h6-8,12,15H,5,14H2,1-4H3 |
InChI Key |
JEHOXKCJJJSXCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1C)O)C(C)C)N |
Origin of Product |
United States |
Preparation Methods
Starting from 2-Amino-5-alkylphenols via Sulfonic Acid Intermediates
A well-documented method for preparing 2-amino-5-alkylphenols involves the use of 2-amino-5-alkyl-benzenesulfonic acids or their salts as precursors. The process includes:
- Treatment of the sulfonic acid salt with alkaline sulfite under controlled temperature and pressure to form the corresponding 2-amino-5-alkylphenol in aqueous solution.
- Acidification to precipitate the aminophenol.
- Isolation by filtration and washing.
| Step | Conditions | Notes |
|---|---|---|
| Reaction mixture | 2-amino-5-methyl-benzenesulfonic acid + KOH (80%) | Heated to 300 °C under nitrogen atmosphere |
| Stirring | Initiated at 180 °C, continued at 300 °C for 5 hours | Pressure maintained at 15–20 bar |
| Acidification | With hydrochloric acid at 100 °C | pH adjusted to 0.5–1.0 |
| Clarification | Activated carbon treatment at 100 °C | Removes tarry impurities |
| Precipitation | NaOH addition to pH 4.5–5.0 at 60 °C | Cold stirring at 20 °C to isolate product |
This method yields 2-amino-5-methylphenol, which can be further functionalized to introduce the aminopropyl group.
Aminopropylation via Nucleophilic Substitution or Reductive Amination
The introduction of the 1-aminopropyl side chain at the 4-position can be achieved by:
- Alkylation of the phenol ring with appropriate haloalkylamines or haloalkyl precursors.
- Reductive amination of a corresponding aldehyde or ketone intermediate with ammonia or primary amines.
In a related approach, derivatives of 4-aminoethoxy-5-isopropyl-2-methylphenol were synthesized by:
Catalytic Decarboxylation of p-Hydroxyphenylglycine Derivatives
An alternative route involves the decomposition of p-hydroxyphenylglycine derivatives in the presence of catalytic amounts of aldehydes or ketones in high-boiling organic solvents such as phenol or cresylic acid. This method facilitates:
- Rapid decarboxylation to produce N-monomethyl-p-aminophenol analogs.
- Use of organic protective media to dissolve and stabilize the product.
- Subsequent acid treatment to form salts for isolation.
Reaction times and temperatures vary depending on the solvent and catalyst:
| Solvent/Medium | Catalyst | Temperature (°C) | Decarboxylation Time | Notes |
|---|---|---|---|---|
| Phenol | Benzaldehyde | 160 | 10–15 minutes | Rapid decarboxylation |
| Cresylic acid | Benzaldehyde | 155 | ~30 minutes | Moderate reaction rate |
| Cresylic acid | None | 170–180 | 2–3 hours | Slow without catalyst |
| Cyclohexanol | None | 160 | 4–5 hours | Slowest reaction |
This method is adaptable for synthesizing various aminophenol derivatives with alkyl substitutions.
Alkylation Using Cesium Carbonate and Alkyl Iodides
For related aminophenol prodrugs, alkylation of the phenolic hydroxyl group or amino group has been performed using cesium carbonate as a base and alkyl iodides as alkylating agents. This method allows:
- Selective alkylation avoiding multiple side reactions.
- Preparation of esters and ethers as intermediates for further functionalization.
- Optimization of reagent stoichiometry and reaction time to maximize yield.
For example, methyl iodide and cesium carbonate were used to synthesize methyl esters, while other alkyl iodides were prepared via Finkelstein reaction (conversion of alkyl chlorides to iodides using sodium iodide in acetone).
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfonic acid intermediate route | 2-amino-5-methyl-benzenesulfonic acid, KOH, HCl | High purity aminophenol, scalable | High temperature and pressure needed |
| Reductive amination / LiAlH4 reduction | LiAlH4, acid chlorides, ethyl ether | Efficient amination, good yields | Sensitive reagents, requires careful handling |
| Catalytic decarboxylation | p-hydroxyphenylglycine, aldehyde/ketone catalyst, phenol/cresylic acid | Rapid reaction with catalyst | Requires high-boiling solvents |
| Alkylation with cesium carbonate | Cesium carbonate, alkyl iodides | Selective alkylation, adaptable | Side reactions possible without optimization |
Research Findings and Characterization
- The aminophenol products prepared by these methods are typically characterized by nuclear magnetic resonance (NMR) spectroscopy (^1H NMR, ^13C NMR), high-resolution mass spectrometry (HRMS), and high-performance liquid chromatography (HPLC) to confirm purity (>95%) and structure.
- Reaction yields vary depending on the exact substituents and reaction conditions but are generally optimized to achieve high efficiency.
- Protective groups such as Boc (tert-butyloxycarbonyl) are sometimes used during synthesis to mask amino groups and prevent side reactions, removed later under acidic conditions.
- Activated carbon treatment is commonly employed to remove impurities and color bodies after reaction completion.
Chemical Reactions Analysis
2.1. Phenol Hydroxyl Group Reactivity
The hydroxyl group can undergo O-alkylation or O-acylation under basic or acidic conditions. For example:
-
Alkylation : Reaction with alkyl halides (e.g., methyl bromide) in the presence of bases like potassium carbonate (K₂CO₃) could yield ether derivatives .
-
Acetylation : Treatment with acetyl chloride (ClCOCH₃) and pyridine may produce phenyl acetate derivatives .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| O-Alkylation | R-X (e.g., CH₃Br), K₂CO₃, DMF | Alkoxyphenol derivative | |
| O-Acylation | ClCOCH₃, pyridine | Acetophenone derivative |
2.2. Amine Reactivity
The primary amine in the 1-aminopropyl group can participate in:
-
Amidation : Reaction with carboxylic acids (e.g., RCOOH) using coupling agents like HBTU .
-
Imine Formation : Condensation with ketones/aldehydes (e.g., formaldehyde) under acidic conditions .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in basic media .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Amidation | RCOOH, HBTU, DIPEA | Amide derivative | |
| Imine Formation | RCHO, HCl, reflux | Imine derivative | |
| Alkylation | CH₃I, K₂CO₃ | N-Alkylated amine |
2.3. Alkyl Substituent Reactivity
The isopropyl and methyl groups are resistant to most reactions but can participate in:
-
Oxidation : Isopropyl groups may oxidize to ketones under strong oxidizing agents (e.g., KMnO₄) .
-
Elimination : Acid-catalyzed dehydration of the isopropyl group could yield alkenes .
Heterocyclic Formation
The combination of amine and hydroxyl groups enables cyclization reactions. For example:
-
Oxazole Synthesis : Reaction with carbonyl compounds (e.g., ketones) and dehydrating agents (e.g., POCl₃) could yield oxazole derivatives .
-
Amide-Based Cyclization : Coupling with carbodiimides (e.g., EDC) followed by cyclization may form lactams .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Oxazole Formation | RCOCH₃, POCl₃ | Oxazole derivative | |
| Lactam Formation | EDC, HOBt, DMF | Lactam derivative |
Analytical and Structural Data
Molecular Formula : C₁₁H₁₉NO₂
Molecular Weight : 211.28 g/mol
Key Features :
Scientific Research Applications
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism by which 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aminopropyl group can interact with receptors and enzymes, modulating their activity. These interactions can influence various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs include thymol, 4-isopropylphenol, and 4-amino-2-isopropyl-5-methylphenol. Differences in substituent groups critically influence their physicochemical and functional properties:
| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Structural Features |
|---|---|---|---|---|
| 4-(1-Aminopropyl)-5-methyl-2-(propan-2-yl)phenol | C${13}$H${21}$NO | 207.31 | 2: isopropyl; 4: 1-aminopropyl; 5: methyl | Primary amine for H-bonding; extended alkyl chain |
| Thymol (5-methyl-2-(propan-2-yl)phenol) | C${10}$H${14}$O | 150.22 | 2: isopropyl; 5: methyl | Lipophilic; lacks nitrogen |
| 4-Isopropylphenol | C$9$H${12}$O | 136.19 | 4: isopropyl | Minimal substitution; high volatility |
| 4-Amino-2-isopropyl-5-methylphenol | C${10}$H${15}$NO | 165.23 | 2: isopropyl; 4: amino; 5: methyl | Primary amine at position 4; shorter chain |
Physicochemical Properties
- Solubility: The 1-aminopropyl group in the target compound enhances water solubility compared to thymol and 4-isopropylphenol, which are highly lipophilic. The amine enables salt formation (e.g., hydrochloride), further improving aqueous solubility .
- Hydrogen Bonding : The amine and hydroxyl groups allow for extensive intermolecular H-bonding, influencing crystal packing and stability. Thymol, lacking nitrogen, relies on weaker van der Waals interactions .
- Thermal Stability: Thymol and 4-isopropylphenol exhibit lower boiling points (~230–234°C) due to smaller molecular weights, while the target compound’s larger size and polar groups likely increase thermal stability .
Data Tables
Table 1: Molecular and Functional Comparison
| Property | 4-(1-Aminopropyl)-5-methyl-2-(propan-2-yl)phenol | Thymol | 4-Isopropylphenol |
|---|---|---|---|
| Molecular Formula | C${13}$H${21}$NO | C${10}$H${14}$O | C$9$H${12}$O |
| Molecular Weight | 207.31 | 150.22 | 136.19 |
| Boiling Point | ~300°C (estimated) | 232°C | 228°C |
| Key Functional Groups | -OH, -NH$_2$ | -OH | -OH |
| Primary Use | Pharmaceutical intermediates (inferred) | Antimicrobial | Resins, fragrances |
Table 2: Research Highlights
Biological Activity
4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol, also known as 2-(1-Aminopropyl)-4-(propan-2-YL)phenol, is a phenolic compound with significant potential for various biological applications. Its structure features a phenolic core substituted with an isopropylamino group, which contributes to its pharmacological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer effects.
The molecular formula of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol is C₁₅H₁₉N₁O, with a molecular weight of approximately 239.32 g/mol. The presence of a hydroxyl group (-OH) on the benzene ring indicates its classification as a phenolic compound, which is known for various biological activities.
1. Anti-inflammatory Properties
Research indicates that 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol exhibits significant anti-inflammatory activity. It has been shown to inhibit key inflammatory pathways, making it a candidate for treating inflammatory diseases. In vitro studies demonstrated that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in managing conditions such as arthritis and other inflammatory disorders.
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that it exhibits activity against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for these bacteria ranged from 15.62 to 250 μg/mL, indicating its potential as an antibacterial agent .
| Microbial Strain | Minimum Inhibitory Concentration (μg/mL) |
|---|---|
| MRSA | 15.62 |
| E. coli | 31.25 |
| Pseudomonas aeruginosa | 62.50 |
3. Anticancer Potential
Emerging research suggests that 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways involved in cell proliferation and survival. Molecular docking studies have shown that this compound interacts effectively with targets such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer progression .
Case Studies
Several case studies have highlighted the biological activities of phenolic compounds similar to 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol:
- Case Study 1 : A study on the structural analogs of this compound revealed enhanced anti-inflammatory effects when certain substitutions were made on the phenolic ring . This underscores the importance of chemical modifications in enhancing biological activity.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of phenolic compounds derived from natural sources, demonstrating their effectiveness against multidrug-resistant strains . This suggests that synthetic derivatives like 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol could be developed into potent antimicrobial agents.
Q & A
Basic Research Questions
Q. How can the molecular structure of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol be confirmed using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Assign proton environments using ¹H/¹³C NMR, focusing on the aminopropyl and isopropyl substituents. Compare chemical shifts with structurally similar compounds like thymol derivatives (5-methyl-2-(propan-2-yl)phenol) to identify substitution patterns .
- X-ray Crystallography : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol). Use SHELXL for structure refinement, particularly for resolving hydrogen bonding between the phenolic -OH and aminopropyl groups. Validate thermal parameters and occupancy rates to address disorder in flexible side chains .
Q. What synthetic routes are feasible for preparing 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol, and how can reaction efficiency be optimized?
- Methodology :
- Friedel-Crafts Alkylation : Introduce the isopropyl group to 5-methylphenol using isopropyl chloride and AlCl₃. Monitor regioselectivity via HPLC to avoid para-substitution byproducts.
- Reductive Amination : React the resulting ketone intermediate with 1-aminopropane under hydrogenation (Pd/C, H₂). Optimize reaction time and catalyst loading to maximize yield, referencing steric effects observed in diazo-coupling reactions of similar phenolic systems .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 4-(1-Aminopropyl)-5-methyl-2-(propan-2-YL)phenol in catalytic systems?
- Methodology :
- DFT Calculations : Use Multiwfn to map electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs). Correlate electron density at the phenolic -OH with its acidity and coordination behavior in metal-catalyzed reactions .
- Experimental Validation : Perform kinetic studies on Suzuki-Miyaura coupling reactions using Pd catalysts. Compare turnover frequencies (TOFs) with less hindered analogs to quantify steric hindrance from the isopropyl group .
Q. How can conflicting crystallographic data (e.g., disorder in the aminopropyl chain) be resolved during structure refinement?
- Methodology :
- Twinned Data Handling : In SHELXL, apply TWIN and BASF commands to model twinning. Use the R1/Rw1 convergence criteria to assess refinement quality.
- Hydrogen Bond Restraints : Apply distance restraints for O-H···N interactions to stabilize the aminopropyl group’s orientation. Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Q. What strategies are effective for analyzing the compound’s potential bioactivity, such as enzyme inhibition, using computational and experimental approaches?
- Methodology :
- Molecular Docking : Screen against xanthine oxidase (PDB: 1N5X) using AutoDock Vina. Prioritize binding poses where the phenolic -OH forms hydrogen bonds with Glu802 or Arg880.
- In Vitro Assays : Measure IC₅₀ values via UV-Vis spectroscopy, monitoring uric acid formation at 295 nm. Compare inhibition potency with structural analogs to establish structure-activity relationships (SARs) .
Data Contradiction and Validation
Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths be addressed for this compound?
- Methodology :
- Basis Set Selection : Re-optimize geometry using larger basis sets (e.g., def2-TZVP) and dispersion corrections (D3-BJ) in Gaussian 16. Compare with X-ray data to identify systematic errors (e.g., overestimation of C-N bond lengths).
- Topological Analysis : Use Quantum Theory of Atoms in Molecules (QTAIM) in Multiwfn to evaluate critical points in electron density, resolving ambiguities in covalent vs. non-covalent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
